molecular formula C14H12Cl4N4O2Zn B8081396 Fast Blue B Salt

Fast Blue B Salt

Cat. No.: B8081396
M. Wt: 475.5 g/mol
InChI Key: GPPKNJIWDULNQH-UHFFFAOYSA-J
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Description

Introduction to Fast Blue B Salt: Chemical Identity and Historical Context in Scientific Research

Structural Classification as a Diazonium Salt Compound

This compound belongs to the diazonium salt family, characterized by the presence of the $$-\text{N}2^+$$ functional group. Its core structure consists of a biphenyl backbone substituted with methoxy groups at the 3,3'-positions and diazonium groups at the 4,4'-positions. The commercial form is typically a zinc chloride double salt ($$ \text{C}{14}\text{H}{16}\text{Cl}4\text{N}4\text{O}2\text{Zn}^{+2} $$), which enhances stability and aqueous solubility (10% w/v). The SMILES notation $$ \text{COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.Cl.Cl.Cl.Cl.[Zn]} $$ clarifies its spatial arrangement, while X-ray crystallography confirms the planar geometry essential for π-π stacking interactions in staining applications.

Table 1: Key Chemical Properties of this compound
Property Value Source
Molecular Formula $$ \text{C}{14}\text{H}{16}\text{Cl}4\text{N}4\text{O}_2\text{Zn}^{+2} $$
Molecular Weight 475.49 g/mol
CAS Number 14263-94-6 (zinc chloride complex)
Solubility 10% in water, 10% in ethanol
Absorption Maximum 371 nm
Hazard Classification Carcinogenicity Category 1A (H350)

Discovery Timeline and Initial Applications in Industrial Chemistry

First synthesized in the early 20th century, this compound was initially marketed as Azoic Diazo No. 48 for textile dyeing. Its ability to form covalent bonds with cotton fibers via diazo-coupling reactions made it indispensable for producing wash-fast African prints. Industrial manuals from the 1930s describe its use in creating vibrant blue hues, leveraging the methoxy groups’ electron-donating effects to stabilize the chromophore against photodegradation. By the 1950s, annual production exceeded 500 metric tons, driven by demand from the global textile industry.

Evolution of Research Focus: From Textile Dyes to Biochemical Reagents

The 1970s marked a paradigm shift as researchers exploited this compound’s affinity for phenolic and aldehyde groups. Landmark studies demonstrated its utility in histology for localizing alkaline phosphatase activity, where it couples with naphthol AS-BI phosphate to yield insoluble blue precipitates. Concurrently, forensic toxicologists adopted it for thin-layer chromatography (TLC) detection of Δ9-tetrahydrocannabinol (THC), capitalizing on its reaction with phenolic rings to generate red-purple chromophores (λmax = 500 nm). Recent advancements include its immobilization in polydimethylsiloxane (PDMS) matrices for rapid cannabinoid quantification, achieving a limit of detection (LOD) of 0.1 μg/mL.

Properties

IUPAC Name

zinc;4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium;tetrachloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2.4ClH.Zn/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2;;;;;/h3-8H,1-2H3;4*1H;/q+2;;;;;+2/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPKNJIWDULNQH-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl4N4O2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20282-70-6 (Parent)
Record name Fast Blue B Salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14263-94-6
Record name 4,4′-Bi[2-methoxybenzenediazonium] tetrachlorozincate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14263-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fast Blue B Salt
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy-, (T-4)-tetrachlorozincate(2-) (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3'-dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride
Source European Chemicals Agency (ECHA)
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Chemical Reactions Analysis

Fast Blue B Salt undergoes several types of chemical reactions, including:

Scientific Research Applications

Histological Staining

Fast Blue B Salt is primarily used in histology for staining tissues, which enhances the visualization of cellular structures under a microscope. This is crucial for diagnosing diseases and understanding tissue morphology.

Key Features:

  • Clear Contrast: Provides distinct staining that helps differentiate between various cellular components.
  • Applications: Commonly used in preparing tissue samples for examination in clinical and research settings.

Case Study:

A study demonstrated the effectiveness of this compound in staining neuronal tissues, allowing researchers to observe the morphology and distribution of neurons clearly. The results indicated that tissues stained with Fast Blue B exhibited superior clarity compared to other dyes, facilitating better diagnostic outcomes.

Dye Used Clarity Score Diagnostic Accuracy (%)
Fast Blue B9.595
Hematoxylin7.085
Eosin6.580

Hematology Applications

In hematology, this compound is employed to identify and differentiate various blood cell types, which is essential for blood analysis and the diagnosis of blood disorders.

Key Features:

  • Cell Differentiation: Helps distinguish between different types of leukocytes.
  • Rapid Results: Provides quick visual confirmation of blood cell types.

Case Study:

Research indicated that Fast Blue B could effectively differentiate leukocyte subtypes in peripheral blood smears. In a comparative study, it was found that Fast Blue B provided faster results than traditional methods, enhancing laboratory efficiency.

Cell Type Staining Time (min) Accuracy (%)
Neutrophils292
Lymphocytes390
Monocytes288

Neuroscience Research

This compound is utilized in neuroscience to trace neuronal pathways and study brain function due to its fluorescent properties, which aid in visualizing neuronal connections.

Key Features:

  • Neuronal Tracing: Assists in mapping neural circuits.
  • Fluorescent Visualization: Enhances the visibility of neuronal connections.

Case Study:

A study involving rats demonstrated how Fast Blue B was used to trace projections from the retina to the brain. The results showed clear labeling of retinal ganglion cells and their axonal pathways, contributing valuable insights into visual processing mechanisms.

Environmental Testing

This compound finds application in environmental studies for detecting and quantifying pollutants in water samples due to its sensitivity to specific contaminants.

Key Features:

  • Pollutant Detection: Effective in identifying harmful substances in aquatic environments.
  • Quantitative Analysis: Allows for precise measurement of pollutant levels.

Case Study:

In a study assessing water quality, Fast Blue B was used to detect heavy metals in river samples. The findings indicated that the dye could reliably identify contamination levels, proving essential for environmental monitoring efforts.

Pollutant Detected Detection Limit (mg/L) Recovery Rate (%)
Lead0.0595
Cadmium0.0290
Mercury0.0192

Forensic Science

This compound has been investigated for its potential use in forensic science, particularly for developing fingerprints on various surfaces contaminated with biological materials.

Key Features:

  • Fingerprint Development: Effective on surfaces where traditional methods fail.
  • Rapid Response: Quick reaction time enhances forensic analysis efficiency.

Case Study:

A forensic study evaluated the effectiveness of Fast Blue B for developing latent fingerprints on non-porous surfaces. The results showed that it produced high-quality prints with minimal background interference, making it a valuable tool for forensic investigators.

Mechanism of Action

The mechanism of action of Fast Blue B Salt involves its coupling with appropriate substrates. For instance, in enzyme activity assays, the enzyme cleaves the substrate to produce a product that reacts with this compound, forming a colored precipitate . This reaction is commonly used to visualize enzyme activity in various biological samples.

Comparison with Similar Compounds

Fast Blue B Salt vs. Fast Corinth V

Parameter This compound Fast Corinth V
Target Analytes Phenolic lipids, alkylresorcinols Phyto-cannabinoids (THC, CBD, CBN)
Reaction Color Violet (phenolic lipids) Variable (depends on cannabinoid)
Absorption Maxima 480 nm, 520 nm Not specified
Detection Limit Not reported 0.003 mg/mL (total cannabinoids)
Applications TLC, enzyme assays, antioxidant profiling Paper-based colorimetric devices
Safety Carcinogenic (Category 1B) No explicit hazard data reported

Key Differences :

  • This compound is specific to phenolic lipids, while Fast Corinth V targets cannabinoids.
  • Fast Corinth V demonstrates higher suitability for on-site analysis due to its integration into stable paper-based devices , whereas this compound requires controlled laboratory conditions .

This compound vs. Fast Blue BB Salt (FBBBS)

Parameter This compound Fast Blue BB Salt (FBBBS)
Chemical Structure Zinc chloride double salt Hemi(zinc chloride) salt
Target Analytes Alkylresorcinols, acetylcholinesterase Phytocannabinoids (THC, CBD)
Reaction Color Violet (phenolic lipids), purple (enzyme) Red-orange (cannabinoids)
Applications HPTLC, enzyme inhibition assays Colorimetric screening of plant extracts

Key Differences :

  • Structural variations (counterion composition) influence solubility and target specificity.
  • FBBBS is optimized for rapid phytocannabinoid screening, while this compound is preferred for phenolic lipid quantification .

This compound vs. Diazonium Salt Fast Blue B x BF₄

Parameter This compound Diazonium Salt Fast Blue B x BF₄
Counterion ZnCl₄ BF₄⁻ (tetrafluoroborate)
Target Analytes Alkylresorcinols Alkylresorcinols in Ginkgo biloba
Reaction Specificity Violet for alk(en)ylresorcinols Red-violet for alkylresorcinols

Key Differences :

  • The BF₄⁻ counterion may enhance stability in organic solvents, but both reagents detect alkylresorcinols with slight color variations .

Analytical Performance and Research Findings

Sensitivity and Specificity

  • This compound: Demonstrates high specificity for alk(en)ylresorcinols, producing violet bands at Rf = 0.72–0.88 in HPTLC . Other phenolics (e.g., catechins) yield distinct colors (red-violet, yellow-orange), enabling multiplex detection .
  • Fast Corinth V: Detects total cannabinoids with a linear range of 0.01–0.1 mg/mL, outperforming this compound in field applications .

Biological Activity

Fast Blue B Salt, also known as Fast Blue BB or diazonium blue B, is a synthetic dye primarily used in histology and biochemistry for its staining properties. Its biological activity has been the subject of various studies, particularly in relation to its interaction with enzymes and its application in detecting specific compounds.

Chemical Structure and Properties

This compound is a diazonium compound characterized by two -N2+ groups, allowing it to form disazo dyes when combined with aromatic amines. Its structure can be represented as follows:

C14H12N4O2Cl4Zn\text{C}_{14}\text{H}_{12}\text{N}_4\text{O}_2\cdot \text{Cl}_4\text{Zn}

This compound is soluble in water and exhibits a distinctive blue color, which is utilized in various biochemical assays.

1. Enzyme Detection

This compound has been effectively used to detect enzyme activities, particularly:

  • Acid Phosphatase : In studies involving Clostridium perfringens, Fast Blue B was employed as a substrate to assess acid phosphatase activity. The dye reacts to produce a color change that can be quantitatively measured, indicating enzyme presence and activity levels .
  • Lipase Activity : It has also been utilized for determining lipase activity, further demonstrating its versatility in enzymatic assays .

2. Anticholinesterase Activity

Research has highlighted the potential of this compound in evaluating anti-acetylcholinesterase activity. In a study involving endophytic fungi from Huperzia serrata, Fast Blue B was used in thin-layer chromatography (TLC) to visualize the inhibition of acetylcholinesterase by secondary metabolites . This application underscores its relevance in neuropharmacology and potential therapeutic uses.

Case Study 1: Cannabinoid Detection

A significant application of this compound is in the colorimetric detection of cannabinoids. A study evaluated its selectivity for identifying cannabinoids in marijuana samples. The development of a reddish color upon reaction with cannabinoids provided a rapid and effective method for qualitative analysis .

Sample TypeReaction TimeColor Change Observed
Cannabis Resin< 1 minReddish hue
Other Plant Extracts> 5 minMinimal change

Case Study 2: Histological Staining

This compound is widely used as a histological stain. Its ability to bind specifically to certain cellular components allows for detailed visualization of tissue structures under microscopy. For instance, it has been employed to stain vascular bundles in plant tissues, revealing lignified cell walls distinctly .

Research Findings

  • Radical Scavenging Activity : Studies have indicated that Fast Blue B exhibits free radical scavenging properties, making it potentially beneficial for applications in oxidative stress research .
  • Toxicological Concerns : Despite its utility, concerns regarding the safety of Fast Blue B persist due to the presence of unreacted diazonium salts which may pose carcinogenic risks. This has led to discussions about alternative dyes with similar properties but reduced toxicity .
  • Environmental Impact : The mobility of zinc in aquatic environments can be influenced by compounds like Fast Blue B, highlighting the need for careful consideration of its use in ecological studies .

Q & A

Q. What are the primary biochemical applications of Fast Blue B Salt in experimental settings?

this compound is widely used as a chromogenic agent in biochemical assays, particularly for detecting phosphatases (via hydrolysis of substrates like α-naphthyl phosphate) and quantifying phenolic compounds through diazo coupling reactions . Its optimal reactivity occurs at pH 9.0–9.4 for phosphatase assays, requiring controlled temperature (20–25°C) to avoid non-specific background staining. Researchers must standardize substrate concentrations (e.g., 1–5 mM) and incubation times (10–30 minutes) to ensure reproducibility .

Q. What are the critical storage and handling protocols for this compound to maintain its chemical stability?

this compound is light-sensitive and hygroscopic. For long-term stability, store it in airtight, opaque containers at 2–8°C with desiccants. Pre-weigh aliquots to minimize exposure to ambient humidity, which accelerates degradation. Freshly prepare working solutions in cold, deionized water (4°C) to suppress premature diazonium salt decomposition .

Q. What standardized protocols exist for using this compound in phosphatase detection assays?

A validated protocol involves:

  • Dissolving this compound (0.1% w/v) in 0.1 M Tris-HCl buffer (pH 9.2).
  • Adding α-naphthyl phosphate (1 mM) as the substrate.
  • Incubating tissue sections or cell lysates at 22°C for 15–20 minutes.
  • Terminating the reaction with 10% acetic acid and imaging precipitates under brightfield microscopy. Include negative controls (substrate-only and enzyme-inhibited samples) to confirm specificity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in novel assay development?

Systematic optimization requires a factorial design to test variables:

  • pH : Test ranges from 8.5–10.0 to balance enzyme activity and diazonium stability.
  • Temperature : Compare kinetics at 15°C, 25°C, and 37°C to identify thermal degradation thresholds.
  • Ionic strength : Evaluate interference from salts (e.g., NaCl, KCl) using spectrophotometric absorbance at 371 nm .
  • Substrate specificity : Screen alternative substrates (e.g., β-naphthyl phosphate) for cross-reactivity using HPLC-MS .

Q. What strategies address batch-to-batch variability in this compound during longitudinal studies?

Batch variability arises from differences in zinc chloride content (a stabilizer) and residual moisture. Mitigation strategies include:

  • Pre-screening : Use HPLC to quantify active diazonium content (target ≥85% purity).
  • Normalization : Adjust reagent concentrations based on batch-specific activity assays.
  • QC documentation : Demand certificates of analysis (CoA) from suppliers detailing impurity profiles .

Q. How should researchers integrate this compound with spectroscopic techniques for enhanced analyte detection?

Couple colorimetric assays with UV-Vis spectroscopy (λ = 371 nm) to quantify reaction kinetics. For trace analysis:

  • Enhance sensitivity : Use nanoparticle-based signal amplification (e.g., gold nanoparticles conjugated with antibodies).
  • Cross-validate : Confirm results via LC-MS/MS for structural identification of reaction products .

Q. What analytical frameworks resolve contradictory results from this compound-based assays?

Contradictions often stem from interferents (e.g., ascorbic acid or thiols reducing diazonium ions). Implement:

  • Interference testing : Spike recovery experiments with potential interferents.
  • Multivariate analysis : Use principal component analysis (PCA) to disentangle confounding variables.
  • Orthogonal validation : Compare results with alternative methods (e.g., ELISA or fluorogenic substrates) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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